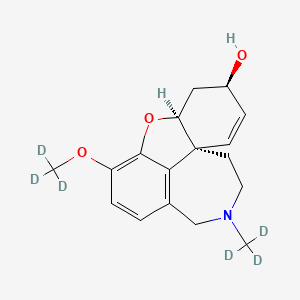
Etravirine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1), and consequently blocks DNA-dependent and RNA-dependent polymerase activity . Etravirine does not inhibit human DNA polymerase alpha, beta or gamma .Chemical Reactions Analysis
Etravirine demonstrates bi-directional drug–drug interaction potential through its interaction as a cytochrome P450 isozyme substrate, inhibitor, and inducer . The drug interaction profile of Etravirine has been well characterized and is manageable .Scientific Research Applications
Understanding Etravirine's Mechanisms of Action and Resistance
Etravirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1, including strains resistant to first-generation NNRTIs. Research has shown that Etravirine presents a higher barrier to the development of drug resistance compared to earlier NNRTIs. Unlike first-generation NNRTIs, where a single mutation can significantly impact virological response, the resistance profile of Etravirine is more complex. Studies highlight that the most prevalent NNRTI-associated mutation, K103N, does not alone affect Etravirine's efficacy, illustrating its robustness against common resistance pathways (Croxtall, 2012).
Etravirine in Treatment-Experienced Patients
Clinical trials have demonstrated Etravirine's effectiveness in treatment-experienced adult patients with HIV-1 infection. When added to an optimized background therapy (OBT) regimen, Etravirine improved virological responses more significantly than placebo plus OBT. These findings underscore Etravirine's value in managing patients with evidence of viral replication and resistance to other antiretroviral agents, providing durable virological suppression over extended periods (Croxtall, 2012).
Combating Resistance in HIV-1 Treatment
Etravirine's role extends beyond direct antiviral effects to include strategic application in combating HIV-1 resistance. It's particularly valuable in pretreated patients with NNRTI resistance and protease inhibitor exposure, offering high activity against most NNRTI-resistant strains. This positioning is crucial for developing treatment strategies that address the dynamic and challenging nature of HIV-1 resistance mechanisms (Stellbrink, 2009).
Safety And Hazards
Future Directions
Etravirine is active against wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV virus, and is indicated for use in third- or fourth-line antiretroviral treatment regimens in children, adolescents, and adults . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals .
properties
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-WTZVUXPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[13C]2=NC(=N[13C](=[13C]2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747777 |
Source


|
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etravirine-13C3 | |
CAS RN |
1189671-48-4 |
Source


|
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)





